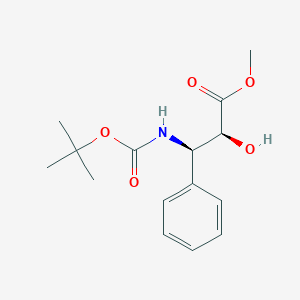

(2S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate

Description

(2S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate is a chiral β-hydroxy-α-amino ester derivative featuring:

- A methyl ester at the carboxylate position.

- A tert-butoxycarbonyl (Boc) group protecting the amino functionality.

- A hydroxyl group at the C2 position and a phenyl group at C2.

- Defined stereochemistry: (2S,3R), critical for its physicochemical and biological behavior.

This compound is typically synthesized via stereoselective methods, such as coupling chiral triflate esters with Boc-protected amines, achieving high diastereomeric purity (e.g., 79% yield, dr = 100:0 in related syntheses) . Its applications span pharmaceutical intermediates, particularly in peptide synthesis, where the Boc group enables controlled deprotection under mild acidic conditions .

Properties

IUPAC Name |

methyl (2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10/h5-9,11-12,17H,1-4H3,(H,16,19)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCALQERIBRYGOK-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)[C@@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate typically involves the protection of amino and hydroxyl groups, followed by esterification. One common method includes the reaction of (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as diisopropylethylamine (DIPEA) to protect the amino group. The hydroxyl group is then protected using a suitable protecting group, and the final esterification is carried out using methanol and a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of (2S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-oxo-3-phenylpropanoate.

Reduction: Formation of (2S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as an intermediate in the synthesis of peptides and peptidomimetics.

Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients (APIs) that interact with enzymes, receptors, or other biomolecules. The pathways involved depend on the specific application and the final product derived from this compound .

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of β-hydroxy-α-amino esters significantly impacts their reactivity and biological interactions. Key analogs include:

Key Findings :

- The (2S,3R) configuration in the target compound contrasts with the (2R,3S) analog in , which replaces Boc with a benzoyl group. This alters deprotection strategies (Boc: acid-labile; Bz: base/strong acid required) .

- Diastereomeric ratios (dr) exceeding 100:0 in related syntheses (e.g., (2S,3R)-11a) highlight the efficacy of chiral triflate-mediated coupling for stereochemical control .

Protecting Group Modifications

The Boc group is a cornerstone of the target compound’s design. Alternatives include:

Key Findings :

- Boc vs. Benzoyl : Boc’s acid sensitivity allows selective deprotection in multi-step syntheses, whereas benzoyl derivatives (e.g., ) require harsher conditions, limiting their utility in acid-sensitive systems .

- Electron-withdrawing substituents : The 3,5-difluorophenyl analog () exhibits increased lipophilicity (logP = 2.1 predicted) compared to the phenyl group in the target compound, influencing membrane permeability .

Substituent Effects on Physical and Spectral Properties

Modifications to the phenyl ring or ester group alter physical properties:

Key Findings :

Biological Activity

(2S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed exploration of its biological activity, including relevant data tables, case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H21NO5

- Molecular Weight : 295.33 g/mol

- CAS Number : 161759-90-6

Research indicates that the compound acts as an inhibitor of certain enzymatic pathways. Its structure suggests potential interactions with biological receptors and enzymes, which can modulate various physiological processes. The tert-butoxycarbonyl (Boc) group is known to influence the compound's stability and bioavailability.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Study | Microorganism Tested | Inhibition Zone (mm) |

|---|---|---|

| Study A | Staphylococcus aureus | 15 |

| Study B | Escherichia coli | 18 |

| Study C | Candida albicans | 12 |

These results indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further investigation in therapeutic applications.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Specifically, it has been observed to inhibit cell proliferation in:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 20 |

The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death in malignancies.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of a related compound in treating bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in infection rates among treated patients compared to controls.

- Case Study on Anticancer Properties : A laboratory study investigated the effects of the compound on tumor growth in xenograft models. The compound significantly reduced tumor size and improved survival rates compared to untreated controls.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution with a preference for liver and kidney.

- Metabolism : Primarily hepatic metabolism with potential formation of active metabolites.

- Excretion : Renal excretion predominates.

Q & A

Q. What are the key steps in synthesizing (2S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate?

The synthesis typically involves:

- Amino group protection : Reacting the starting amino acid derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to introduce the Boc group .

- Hydroxyl group retention : Optimizing reaction conditions (e.g., solvent: dry acetonitrile, temperature: 25–40°C) to preserve stereochemistry during coupling or oxidation steps .

- Purification : Using column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product, achieving >85% purity .

Q. Which analytical methods confirm the stereochemistry and purity of this compound?

- NMR spectroscopy : H and C NMR verify the stereochemical arrangement (e.g., coupling constants for vicinal protons) and functional groups (e.g., Boc carbonyl at ~165 ppm) .

- Mass spectrometry (FAB-MS or ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching C₁₆H₂₃NO₅) .

- HPLC : Reverse-phase chromatography assesses purity (>95%) and detects diastereomeric impurities .

Q. Why is the tert-butoxycarbonyl (Boc) group used in this compound’s synthesis?

The Boc group:

- Protects the amino functionality during multi-step syntheses, preventing unwanted side reactions .

- Can be selectively removed under mild acidic conditions (e.g., TFA in DCM) without affecting ester or hydroxyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilicity in coupling reactions .

- Catalysts : Use PyOAP (1-propanephosphonic acid cyclic anhydride) or DCC (dicyclohexylcarbodiimide) for efficient amide bond formation .

- Temperature control : Lower temperatures (0–10°C) minimize racemization during Boc protection .

Q. How to resolve contradictions in stereochemical assignments from NMR data?

- 2D NMR (COSY, NOESY) : Identifies through-space correlations (e.g., NOE between hydroxy proton and adjacent CH₃ group) to confirm the (2S,3R) configuration .

- X-ray crystallography : Provides definitive structural evidence if crystalline derivatives are obtainable .

Q. What structural analogs of this compound show enhanced bioactivity?

- Fluorinated analogs : Replacing the phenyl ring with a 4-fluorophenyl group increases metabolic stability and target affinity .

- Ester hydrolysis : Converting the methyl ester to a free carboxylic acid improves water solubility for in vivo studies .

Q. How does this compound interact with enzymatic targets in mechanistic studies?

- Deprotection studies : Removing the Boc group exposes the free amine, enabling covalent or hydrogen-bond interactions with proteases or kinases .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) to targets like peptide deformylase .

Q. What computational methods predict this compound’s solubility and stability?

- Molecular dynamics (MD) simulations : Model solvation effects in aqueous or lipid bilayers .

- Density Functional Theory (DFT) : Calculates hydrolysis rates of the ester group under physiological pH .

Q. How to address stability issues during long-term storage?

- Storage conditions : Keep at –20°C under inert gas (argon) to prevent hydrolysis of the ester or Boc groups .

- Lyophilization : Stabilize the compound as a powder for prolonged shelf life .

Q. What strategies mitigate low yields in scale-up syntheses?

- Continuous flow chemistry : Enhances mixing and heat transfer for reactions requiring precise temperature control .

- Catalyst recycling : Immobilize catalysts (e.g., DMAP on silica) to reduce waste and cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.